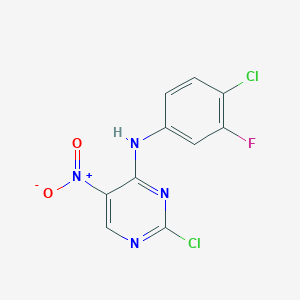

2-Chloro-N-(4-chloro-3-fluorophenyl)-5-nitropyrimidin-4-amine

Description

2-Chloro-N-(4-chloro-3-fluorophenyl)-5-nitropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of chloro, fluoro, and nitro functional groups attached to a pyrimidine ring

Properties

IUPAC Name |

2-chloro-N-(4-chloro-3-fluorophenyl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2FN4O2/c11-6-2-1-5(3-7(6)13)15-9-8(17(18)19)4-14-10(12)16-9/h1-4H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPUSSNQCKPXFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC=C2[N+](=O)[O-])Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chloro-3-fluorophenyl)-5-nitropyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chloro-3-fluorophenyl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can yield various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with biological targets involved in various diseases, particularly cancer.

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antitumor properties. The presence of the nitro group and halogens in the molecular structure may enhance its reactivity towards specific cellular targets, making it a candidate for further development in oncology .

- Enzyme Inhibition : Research has shown that similar pyrimidine derivatives can act as inhibitors of key enzymes involved in tumor progression. The specific interactions of this compound with these enzymes are yet to be fully characterized but warrant investigation .

Environmental Toxicology

Given the increasing concern over chemical pollutants and their effects on health, this compound's potential as a model for studying environmental impacts is notable.

- Carcinogenicity Studies : Heterocyclic amines, which share structural similarities with this compound, have been implicated in carcinogenesis. Understanding how such compounds behave in biological systems can provide insights into their mutagenic potential and mechanisms of action .

- Bioaccumulation Research : Studies on the bioavailability and bioreactivity of similar compounds suggest that this compound could serve as a useful model for assessing the risks associated with exposure to environmental contaminants .

Case Study 2: Environmental Impact Analysis

In an analysis of dietary exposure to heterocyclic amines, researchers found that compounds similar to this compound could influence cancer risk through dietary intake and environmental exposure pathways. This highlights the importance of studying such compounds to understand their implications for public health and safety .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chloro-3-fluorophenyl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and nitro groups can influence its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide

- 2-Chloro-N-(4-chloro-3-fluorophenyl)acetamide

Uniqueness

2-Chloro-N-(4-chloro-3-fluorophenyl)-5-nitropyrimidin-4-amine is unique due to the specific arrangement of its functional groups and the presence of the nitro group on the pyrimidine ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-Chloro-N-(4-chloro-3-fluorophenyl)-5-nitropyrimidin-4-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of multiple halogen substituents and a nitro group, which significantly influence its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H5Cl2FN4O2

- Molecular Weight : 303.08 g/mol

- CAS Number : 1625680-32-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of chloro, fluoro, and nitro groups enhances its binding affinity to various biological molecules, potentially inhibiting key enzymes or receptors involved in disease processes. The compound has been investigated for its antimicrobial and anticancer properties, with studies indicating that it may disrupt cellular processes critical for pathogen survival or cancer cell proliferation .

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against different bacterial species .

Anticancer Activity

The anticancer potential of pyrimidine derivatives has also been explored extensively. In vitro studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, such as cell cycle arrest and modulation of apoptotic pathways. For example, one study reported that a related compound displayed cytotoxicity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Case Study 1: Antiparasitic Activity

In a study aimed at developing new antimalarial therapies, researchers optimized pyrimidine-based compounds for their ability to inhibit PfATP4, a target associated with malaria parasites. The optimized compounds exhibited improved aqueous solubility and metabolic stability while maintaining substantial antiparasitic activity. This highlights the potential of similar pyrimidine derivatives in targeting malaria effectively .

Case Study 2: Antiviral Properties

Another study investigated the antiviral efficacy of pyrimidine derivatives against Zika virus (ZIKV) and Dengue virus (DENV). Compounds showed promising EC50 values, indicating their potential as antiviral agents. The structural modifications in these compounds were critical for enhancing their biological activity while reducing toxicity .

Data Table: Summary of Biological Activities

Q & A

What experimental strategies can resolve low yields during the synthesis of 2-chloro-N-(4-chloro-3-fluorophenyl)-5-nitropyrimidin-4-amine?

Basic Research Question

Methodological Answer:

Low yields in pyrimidine synthesis often arise from steric hindrance, competing side reactions, or unstable intermediates. To optimize:

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions, as demonstrated in analogous pyrimidine derivatives .

- Temperature Control : Gradual heating (60–80°C) minimizes decomposition of nitro groups.

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from byproducts.

- Intermediate Stabilization : Protect amine groups with Boc anhydride to prevent undesired nucleophilic attacks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.